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Compound of Interest

Compound Name: 2-lodo-1-trityl-1H-imidazole

Cat. No.: B1298042

Disclaimer: Direct experimental spectroscopic data (*H NMR, 13C NMR, IR, Mass Spec) for 2-
lodo-1-trityl-1H-imidazole is not readily available in public scientific databases based on the
conducted search. This guide, therefore, presents predicted spectroscopic characteristics and
generalized experimental protocols based on data from structurally analogous compounds.
This information is intended for researchers, scientists, and drug development professionals.

Introduction

2-lodo-1-trityl-1H-imidazole is a heterocyclic organic compound containing an imidazole ring
substituted with an iodine atom at the 2-position and a bulky trityl (triphenylmethyl) group at the
1-position. The trityl group is often used as a protecting group for nitrogen atoms in heterocyclic
systems due to its steric bulk, which can also influence the spectroscopic properties of the
molecule. The presence of iodine, a heavy halogen, will also have characteristic effects,
particularly in mass spectrometry. This document provides a predictive overview of the key
spectroscopic data for this compound and outlines the standard methodologies for their
acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-lodo-1-
trityl-1H-imidazole. These predictions are based on the analysis of similar compounds,
including N-tritylated imidazoles and 2-iodoimidazoles.

Table 1: Predicted 'H NMR Spectroscopic Data (400 MHz, CDClIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30-7.50 Multiplet 15H Ar-H (Trityl group)
~7.10 Doublet 1H H-5 (Imidazole ring)
~6.90 Doublet 1H H-4 (Imidazole ring)

Table 2: Predicted 33C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (6, ppm) Assignment

~142.0 Ar-C (Quaternary, Trityl)
~129.8 Ar-CH (Trityl)

~1285 Ar-CH (Trityl)

~128.0 Ar-CH (Trityl)

~129.0 C-5 (Imidazole ring)
~122.0 C-4 (Imidazole ring)
~85.0 C-2 (lodo-substituted)
~76.0 Quaternary C (Trityl)

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

~ 3100 - 3000

Medium

Aromatic C-H stretch

~ 1600, 1490, 1450

Medium-Strong

Aromatic C=C skeletal

vibrations
~ 1520 Medium Imidazole ring C=N stretch
~ 1220 Strong C-N stretch
Aromatic C-H out-of-plane
~ 750, 700 Strong
bend
Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
436 ~50 [M]* (Molecular ion)
C(CeHs)3]* (Trityl cation) -
43 100 [C(CeHs)s]* (Trity )
Base Peak
309 Moderate [M-1]*
[C13Ho]* (Fluorenyl cation
165 Moderate

fragment from Trityl)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-

lodo-1-trityl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer. The

sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCIs). Chemical shifts would be referenced to the residual solvent
peak (CHCIs at & 7.26 ppm for *H NMR and CDCls at & 77.16 ppm for 13C NMR).
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Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The
sample could be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g.,
dichloromethane), depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate. Alternatively, a KBr pellet could be prepared by grinding a small amount of the
sample with dry KBr powder and pressing it into a thin disk.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI)
or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
For El, a direct insertion probe would likely be used. The observation of the molecular ion peak
and the characteristic fragmentation pattern, particularly the highly stable trityl cation as the
base peak, would be key for structural confirmation.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
synthesized compound and the general structure of 2-lodo-1-trityl-1H-imidazole.
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic
compound.

Caption: A diagram showing the connectivity of the main structural components of 2-lodo-1-
trityl-1H-imidazole.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-lodo-1-trityl-1H-imidazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298042#spectroscopic-data-for-2-iodo-1-trityl-1h-
imidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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